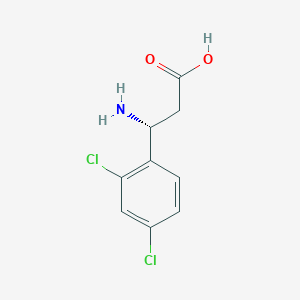

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHQDRDWQIHGKZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351660 | |

| Record name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778571-53-2 | |

| Record name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties & Characterization of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

Executive Summary

Compound: (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

CAS Registry Number: 778571-53-2

Molecular Formula:

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound. As a chiral

Physicochemical Characterization

The following data represents the core physical standards for high-purity research grade material (>99% ee).

Solid-State Properties

The compound typically isolates as a crystalline zwitterion. The high melting point reflects a strong intermolecular hydrogen bonding network characteristic of amino acids in the solid state.

| Property | Value / Description | Condition / Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 239 – 243 °C | Capillary method (uncorrected) |

| Physical State | Solid (Zwitterionic lattice) | STP |

| Hygroscopicity | Low to Moderate | Store desiccated |

Solution & Chiral Properties

The optical rotation is the primary rapid-release specification for confirming absolute configuration.

| Property | Value | Solvent / Conditions |

| Specific Rotation | ||

| Solubility (Water) | Sparingly soluble (Neutral pH) | |

| Solubility (Acid/Base) | Soluble | 1.0 N HCl or 1.0 N NaOH |

| pKa (Calculated) | Aqueous titration model | |

| LogP (Predicted) | Lipophilic due to dichlorophenyl ring |

Technical Insight: The solubility profile is pH-dependent. At neutral pH (approx. 6-7), the compound exists as a zwitterion with minimal solubility. To achieve the concentration required for optical rotation (

g/100mL), a basic solvent (0.5 N NaOH) is required to deprotonate the carboxylic acid and disrupt the lattice energy.

Structural & Functional Logic

The utility of this compound lies in its specific structural features.[1][2][3][4] The 2,4-dichlorophenyl group acts as a lipophilic anchor, often filling hydrophobic pockets in target enzymes (e.g., proteases or GPCRs), while the

Pharmacophore Visualization

The following diagram illustrates the functional connectivity and the logic behind its use as a scaffold.

Figure 1: Structural-Activity Relationship (SAR) Logic. The diagram maps chemical features to their biological utility in drug design.

Experimental Protocols

To ensure data integrity during characterization, the following protocols should be strictly adhered to.

Protocol: Determination of Specific Optical Rotation

Objective: Confirm the enantiomeric identity of the (R)-isomer.

-

Preparation: Weigh exactly

of the dried sample into a -

Solvent Addition: Add approximately

of 0.5 N NaOH . Sonicate if necessary to ensure complete dissolution (solution must be clear). -

Dilution: Dilute to volume with 0.5 N NaOH and mix by inversion.

-

Measurement:

-

Zero the polarimeter with a blank (0.5 N NaOH).

-

Fill a

polarimeter tube with the sample solution, ensuring no bubbles are present. -

Measure the rotation (

) at

-

-

Calculation:

Where

Protocol: Chiral HPLC Purity Analysis

Objective: Quantify Enantiomeric Excess (ee%).

-

Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

-

Note: TFA is critical to suppress ionization of the amino/acid groups and sharpen peaks.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (Absorption of the dichlorophenyl ring).

-

Temperature:

. -

Sample Prep: Dissolve

in Mobile Phase.

Handling, Stability & Safety

Storage Conditions

-

Temperature: Store at

to -

Atmosphere: Keep under inert gas (Nitrogen/Argon) if storing for

months to prevent oxidative degradation of the amine. -

Container: Tightly sealed glass or HDPE; protect from light.

Stability Profile

-

Thermal: Stable up to melting point (

), but prolonged exposure to high heat can cause decarboxylation. -

Chemical: Incompatible with strong oxidizing agents. The free amine is susceptible to carbamylation if exposed to atmospheric

over long periods in solution.

Analytical Workflow Diagram

The following workflow outlines the critical path for validating a batch of this compound for use in API synthesis.

Figure 2: Quality Control Workflow. A sequential validation process ensuring enantiomeric purity and solid-state integrity.

References

-

Chem-Impex International. (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Product Specifications. Retrieved from

-

MySkinRecipes. this compound Chemical Data. Retrieved from

-

PubChem. (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid Compound Summary. (Used for structural analog validation). Retrieved from

-

Ningbo Inno Pharmchem. Chemical Building Blocks for Neurological Therapies.[3] Retrieved from

Sources

Technical Whitepaper: (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Strategic Utilization of Halogenated -Amino Acids in Drug Design[1]

Executive Summary

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 778571-53-2 ) represents a critical class of chiral

This technical guide analyzes the physiochemical properties, synthetic pathways, and pharmaceutical utility of this specific enantiomer. It serves as a blueprint for researchers integrating this moiety into programs targeting metabolic enzymes (e.g., DPP-4), neurological receptors, and antimicrobial agents.

Chemical Identity & Physiochemical Profile[1][3][4]

The (R)-enantiomer is the biologically preferred stereoisomer for many high-affinity interactions in protein binding pockets. The 2,4-dichloro substitution pattern on the phenyl ring significantly alters the electronic and steric landscape compared to the unsubstituted

Core Data Table[2]

| Parameter | Specification |

| Chemical Name | This compound |

| Common Synonyms | (R)- |

| CAS Number | 778571-53-2 |

| Molecular Formula | |

| Molecular Weight | 234.08 g/mol |

| Chirality | (R)-configuration |

| Melting Point | 239 - 243 °C (Decomposition) |

| Purity Standard | |

| Solubility | Soluble in DMSO, Methanol, dilute aqueous acid; sparingly soluble in water |

Structural Visualization

The following diagram illustrates the connectivity and the critical stereogenic center at the

Figure 1: Structural connectivity highlighting the pharmacophoric regions of the molecule.[2]

Synthetic Methodologies

The synthesis of enantiopure this compound requires strict stereocontrol. Two primary pathways are dominant in industrial and research settings: Enzymatic Resolution (for high optical purity) and Asymmetric Hydrogenation (for scalability).[2]

Pathway A: Enzymatic Resolution (Biocatalysis)

This method utilizes lipases or acylases to selectively hydrolyze a racemic ester or amide precursor.[2] It is preferred for generating reference standards due to the extremely high enantiomeric excess (ee) achievable.

-

Knoevenagel Condensation: Reaction of 2,4-dichlorobenzaldehyde with malonic acid/ammonium acetate to form the racemic

-amino acid.[2] -

Esterification: Conversion to the ethyl ester.

-

Enzymatic Hydrolysis: Use of Candida antarctica Lipase B (CAL-B) or specific transaminases.[2] The enzyme selectively hydrolyzes the (R)-ester (or leaves it unreacted depending on specificity), allowing separation of the enantiomers.

Pathway B: Asymmetric Hydrogenation (Chemocatalysis)

For larger scale production, transition metal catalysis offers atom economy.

-

Substrate Preparation: Synthesis of (E)-3-(2,4-dichlorophenyl)-3-aminoacrylate.

-

Chiral Catalysis: Hydrogenation using a Rhodium (Rh) or Ruthenium (Ru) complex with a chiral phosphine ligand (e.g., BINAP or DuPhos).[2]

-

Deprotection: Removal of protecting groups to yield the free amino acid.

Synthesis Workflow Diagram

Figure 2: Dual synthetic strategies ensuring access to high-purity (R)-enantiomer.

Analytical Characterization & Quality Control

Trustworthiness in experimental data relies on rigorous characterization.[3] The following protocols are self-validating systems for confirming identity and purity.

3.1 Enantiomeric Excess (ee) Determination via Chiral HPLC[2]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).[2]

-

Mobile Phase: Hexane : Isopropanol (90:[2]10) + 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Absorption of the dichlorophenyl moiety).[2]

-

Validation: Inject racemic standard to establish separation factor (

), then inject the (R)-sample. The (R)-isomer typically elutes second on AD-H columns (verify with specific lot).[2]

3.2 NMR Spectroscopy Validation

-

1H NMR (400 MHz, DMSO-d6):

- 7.60 (d, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 7.38 (d, 1H, Ar-H) – Diagnostic aromatic signals confirming 2,4-substitution.

- 4.55 (t, 1H, CH-NH2) – The chiral proton.

- 2.60 (dd, 2H, CH2-COOH) – Diastereotopic methylene protons.

Pharmaceutical Applications & Mechanism[1][2][7][8]

The this compound moiety is a "privileged structure" in drug discovery. Its primary utility lies in replacing natural amino acids to evade proteolytic degradation while maintaining receptor affinity.

4.1 Peptidomimetics & Stability

Incorporating this

4.2 DPP-4 Inhibition & Metabolic Disease

This compound acts as a structural analog to the intermediates used in Sitagliptin (Januvia) synthesis.[2] While Sitagliptin utilizes a trifluorophenyl ring, the 2,4-dichlorophenyl variant is used in SAR studies to optimize:

-

Hydrophobic Collapse: The chlorines fill specific hydrophobic pockets (S1/S2 subsites) in enzymes like Dipeptidyl Peptidase-4 (DPP-4).[2]

-

Binding Affinity: The electron-withdrawing nature of the chlorines influences the acidity of the

-amino group, affecting hydrogen bond strength with active site residues (e.g., Glu205/Glu206 in DPP-4).[2]

4.3 Neurological Targets

Recent research indicates potential activity in modulating GABA receptors or acting as a substrate for large neutral amino acid transporters (LAT1), facilitating blood-brain barrier (BBB) crossing.[2]

Figure 3: Pharmacological advantages conferred by the scaffold.[2]

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]

-

Handling: Use in a fume hood. The compound is a zwitterion and may exhibit electrostatic properties; use anti-static weighing tools.

-

Storage: Keep desicated at 2-8°C. Hygroscopic tendencies may degrade enantiomeric purity over long periods if exposed to moisture (racemization risk is low but aggregation is possible).[2]

References

-

Chem-Impex International. (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Product Data. Retrieved from

-

Sigma-Aldrich. 3-Amino-3-(2,4-dichlorophenyl)propionic acid (Racemic & Enantiomeric Standards). Retrieved from

-

National Institutes of Health (PubChem). Compound Summary: Beta-Amino Acid Derivatives.[2] Retrieved from [2][4]

-

ChiroBlock. Beta-Amino Acids: Synthesis Approaches & Compounds. Retrieved from

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market Featuring Tailor-Made Amino Acids.[2] Retrieved from [2]

Sources

Technical Guide: Solubility Profiling & Process Engineering of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

This guide is structured as a high-level technical whitepaper designed for process chemists and formulation scientists. It synthesizes available physicochemical data with standard process engineering principles to address the solubility profile of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.

Executive Summary & Compound Profile

This compound is a critical chiral

Physicochemical Properties Table[1]

| Property | Value / Description | Source |

| IUPAC Name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | [1] |

| Molecular Formula | [1] | |

| Molecular Weight | 234.08 g/mol | [1] |

| Physical State | White to off-white crystalline powder | [1] |

| Melting Point | 239 – 243 °C (Decomposition) | [1][2] |

| Isoelectric Point (pI) | ~5.5 – 6.0 (Estimated) | [3] |

| LogP (Predicted) | 1.68 – 1.72 | [1] |

| pKa (Acid) | ~3.6 (Carboxyl) | [3] |

| pKa (Base) | ~8.2 (Amino) | [3] |

Solubility Behavior & Solvent Systems[2][4][5][6][7][8][9]

The solubility of this compound is governed by its zwitterionic lattice energy and the hydrophobic effect of the dichlorophenyl ring. Unlike simple aliphatic amino acids, the aromatic substitution significantly reduces aqueous solubility while enhancing solubility in polar organic solvents under specific pH conditions.

Estimated Solubility Profile

Note: Exact equilibrium values depend on polymorph and purity. The ranges below are derived from structural analogs (e.g., 3-amino-3-phenylpropanoic acid).

| Solvent System | Solubility Rating | Estimated Range (25°C) | Mechanistic Insight |

| Water (pH 7) | Low | < 5 g/L | Zwitterionic lattice forces dominate; hydrophobic ring limits solvation. |

| Water (pH < 2) | High | > 50 g/L | Protonation of carboxylate breaks zwitterion; forms soluble cation. |

| Water (pH > 10) | High | > 50 g/L | Deprotonation of amine; forms soluble anion. |

| Methanol | Moderate | 10 – 25 g/L | Solvates both polar and lipophilic domains. |

| Ethanol | Low-Moderate | 5 – 15 g/L | Lower dielectric constant reduces zwitterion solvation. |

| THF / DCM | Very Low | < 1 g/L | Incompatible with zwitterionic charge separation. |

| DMSO | High | > 100 mg/mL | High dielectric constant disrupts lattice effectively. |

Thermodynamic Solubility Modeling

To accurately predict solubility (

- : Mole fraction solubility

- : Absolute temperature (K)

- : Empirical model parameters derived from experimental data.

Causality: The positive enthalpy of dissolution (

Experimental Protocols

To generate precise solubility data for regulatory filing or process optimization, follow these self-validating protocols.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine saturation solubility at specific temperatures (

-

Preparation: Add excess this compound solid to 10 mL of solvent (Water, MeOH, EtOH) in a jacketed glass vessel.

-

Equilibration: Stir at 400 rpm for 24 hours at constant

. -

Validation: Monitor pH; ensure solid phase remains present (supersaturation check).

-

Sampling: Stop stirring. Allow settling for 1 hour. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

to prevent precipitation). -

Quantification: Dilute filtrate and analyze via HPLC (C18 column, UV 210 nm, Mobile Phase: ACN/Water/0.1% TFA).

-

Calculation:

Protocol: Isoelectric Point (pI) Determination

Objective: Identify the pH of minimum solubility for yield maximization.

-

Dissolution: Dissolve 1.0 g of compound in 20 mL of 1M HCl.

-

Titration: Slowly add 1M NaOH while monitoring turbidity and pH.

-

Observation: Record the pH where precipitation onset occurs (Cloud Point) and where precipitation is maximal.

-

Result: The pH of maximum precipitation is the operational pI (typically pH 5.5–6.0).

Process Engineering: Crystallization & Purification[10]

The high melting point and steep solubility-pH curve suggest Reactive Crystallization (pH swing) or Anti-Solvent Crystallization as the primary purification methods.

Purification Workflow Diagram

Caption: Workflow for isoelectric purification of this compound, leveraging pH-dependent solubility.

Critical Process Parameters (CPPs)

-

pH Control: Precise endpoint titration to pH 5.8 ± 0.2 is critical. Overshooting to pH > 8 will re-dissolve the product.

-

Temperature: Final isolation at 0–5°C maximizes yield due to positive enthalpy of solution.

-

Solvent Ratio: If using Ethanol/Water, a ratio of 1:1 to 1:3 (v/v) often yields optimal crystal habit (rods vs. needles) for filtration.

References

-

PubChem. (2023). (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid Compound Summary. National Library of Medicine.

-

Chem-Impex International. (2023). (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Product Data.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations.

-

Sigma-Aldrich. (2023). 3-Amino-3-(2,4-dichlorophenyl)propionic acid Safety Data Sheet.

-

ResearchGate. (2017). Predicting the Thermodynamic Solubility of Drug-Coformer Systems.

Technical Guide: Spectroscopic Profiling of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid

The following technical guide details the spectroscopic characterization and structural analysis of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid . This document is designed for researchers in medicinal chemistry and process development, focusing on the rigorous identification and validation of this chiral

Compound Identity & Significance

This compound is a critical chiral building block used in the synthesis of peptidomimetics and pharmaceutical agents targeting the central nervous system. As a

Key Chemical Data

| Parameter | Specification |

| CAS Number | 778571-53-2 |

| IUPAC Name | (3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid |

| Molecular Formula | C |

| Molecular Weight | 234.08 g/mol |

| Monoisotopic Mass | 232.99 g/mol ( |

| Stereochemistry | (R)-enantiomer |

| Physical State | White to off-white crystalline powder |

| Melting Point | 239–243 °C (decomposition) |

Structural Analysis & Stereochemistry

The presence of the 2,4-dichlorophenyl moiety introduces significant steric bulk and electronic withdrawal, influencing both the chemical shifts in NMR and the fragmentation patterns in MS.

Stereochemical Validation

Ensuring the enantiomeric purity of the (R)-isomer is paramount, as the (S)-isomer often exhibits distinct biological activity.

-

Optical Rotation:

( -

Chiral HPLC: Separation is typically achieved using a crown ether-based column (e.g., Crownpak CR(+)) or a zwitterionic stationary phase, utilizing the distinct complexation of the free amino group.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

H NMR (400 MHz, DMSO-

+ DCl)

The spectrum is characterized by an ABX system for the propanoic acid chain and a distinct 1,2,4-substitution pattern on the aromatic ring.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.60 | Broad s | 3H | NH | Protonated ammonium group (exchangeable). |

| 7.72 | d ( | 1H | Ar-H3 | Proton between two Cl atoms; most deshielded. |

| 7.55 | d ( | 1H | Ar-H6 | Ortho to the chiral center. |

| 7.48 | dd ( | 1H | Ar-H5 | Meta coupling to H3, ortho to H6. |

| 4.95 | dd ( | 1H | Chiral methine; deshielded by aryl/amine. | |

| 3.05 | dd ( | 1H | Diastereotopic methylene proton. | |

| 2.88 | dd ( | 1H | Diastereotopic methylene proton. |

C NMR (100 MHz, DMSO-

)

| Shift ( | Assignment | Note |

| 171.5 | C=O | Carboxylic acid carbonyl. |

| 136.2 | Ar-C1 | Quaternary ipso-carbon. |

| 134.8 | Ar-C2/C4 | Quaternary C-Cl carbons (distinct signals often overlap). |

| 133.5 | Ar-C2/C4 | Quaternary C-Cl. |

| 129.8 | Ar-C3 | Methine between Cl atoms. |

| 129.1 | Ar-C6 | Methine ortho to alkyl chain. |

| 127.9 | Ar-C5 | Methine meta to alkyl chain. |

| 48.5 | Chiral center. | |

| 36.8 | Methylene alpha to carboxyl. |

B. Mass Spectrometry (MS)

The presence of two chlorine atoms creates a distinct isotopic signature that serves as a diagnostic fingerprint.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

-

Molecular Ion:

-

Isotopic Pattern: The

Cl/

| m/z (approx) | Ion Identity | Interpretation |

| 234.0 | Base peak (100%). | |

| 236.0 | ~65% abundance relative to base peak. | |

| 238.0 | ~10% abundance relative to base peak. | |

| 217.0 | Loss of ammonia (characteristic of amino acids). | |

| 188.0 | Decarboxylation fragment. |

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

3200–2500 cm

: Broad, strong absorption. Overlap of N-H stretching (ammonium) and O-H stretching (carboxylic acid dimer). -

1715 cm

: Strong C=O stretch (carboxylic acid). -

1580, 1475 cm

: C=C aromatic ring skeletal vibrations. -

1210 cm

: C-N stretching. -

1050–1090 cm

: Ar-Cl in-plane bending. -

820, 860 cm

: C-H out-of-plane bending (1,2,4-trisubstituted benzene).

Experimental Workflow: Synthesis & Verification

The following diagram outlines the logical flow from synthesis to analytical validation, ensuring the integrity of the (R)-enantiomer.

Caption: Workflow for the enzymatic production and multi-modal spectroscopic validation of the target chiral amino acid.

References

-

Chem-Impex International. (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Product Data. Retrieved from .

-

Sigma-Aldrich. 3-Amino-3-(2,4-dichlorophenyl)propionic acid Safety & Analysis. Retrieved from .

- Soloshonok, V. A., et al. "Biocatalytic approach to enantiomerically pure -amino acids." Tetrahedron: Asymmetry, 1995. (Contextual grounding for Lipase PS resolution of -amino esters).

- Functional Materials. "Synthesis and spectral properties of tryptophan derivatives." Journal of Functional Materials. (Reference for general -amino acid NMR shifts).

Biological Significance of Dichlorinated Phenylpropanoic Acids

The following technical guide details the biological significance, pharmacological applications, and experimental characterization of dichlorinated phenylpropanoic acids.

A Technical Guide for Drug Discovery & Chemical Biology

Executive Summary

Dichlorinated phenylpropanoic acids (DCPPAs) represent a critical class of pharmacophores and metabolic probes in modern drug discovery. Unlike their non-chlorinated parent compound, 3-phenylpropionic acid (a beneficial gut microbial metabolite involved in AMPK activation), the dichlorinated variants—specifically 3-(2,4-dichlorophenyl)propanoic acid and 3-(3,4-dichlorophenyl)propanoic acid —are primarily utilized as synthetic bioisosteres. They serve three distinct biological functions:

-

Lipophilic Anchors in SERDs: Enabling the degradation of estrogen receptors in breast cancer therapy (e.g., Amcenestrant).

-

Metabolic Probes: Facilitating the study of cytochrome P450-mediated oxidative decarboxylation mechanisms.[1]

-

Peptidomimetic Building Blocks: Acting as non-natural phenylalanine analogs to tune proteolytic stability and membrane permeability in peptide therapeutics.

Chemical Biology & Structural Logic

The Pharmacophore vs. The Metabolite

The biological activity of phenylpropanoic acids is dictated by ring substitution. While the unsubstituted parent is a signaling molecule for glucose homeostasis, the addition of chlorine atoms at the 2,4- or 3,4-positions drastically alters the physicochemical profile:

-

Lipophilicity (LogP): Increases from ~1.8 (unsubstituted) to >3.0 (dichlorinated), enhancing membrane permeability and hydrophobic pocket occupancy.

-

Metabolic Blockade: Chlorine substitution at the para position (4-position) blocks the primary site of Phase I hydroxylation by CYP450 enzymes, significantly extending half-life.

Key Isomers in Drug Design

| Isomer | Primary Application | Biological Mechanism |

| 3-(2,4-Dichlorophenyl)propanoic acid | SERD Pharmacophore | Occupies the hydrophobic ligand-binding domain (LBD) of ERα; induces helix 12 destabilization. |

| 3-(3,4-Dichlorophenyl)propanoic acid | Peptidomimetics | Acts as a rigid, hydrophobic Phenylalanine isostere; used in Cathepsin B-sensitive linkers for antibody-drug conjugates (ADCs). |

| 2-(2,6-Dichlorophenyl)propanoic acid | Mechanistic Probe | Substrate for investigating oxidative decarboxylation pathways (bioactivation studies).[1] |

Pharmacological Application: SERDs in Oncology

The most high-profile application of the 3-(2,4-dichlorophenyl)propanoic acid moiety is in the development of Selective Estrogen Receptor Degraders (SERDs) , such as SAR439859 (Amcenestrant) .

Mechanism of Action

In the context of ER+ breast cancer, the drug must compete with estradiol while simultaneously inducing a conformational change that flags the receptor for proteasomal degradation.

-

Binding: The carboxylic acid moiety often forms hydrogen bonds with Arg394/Glu353 in the ERα binding pocket (or acts as a bioisostere for the phenolic -OH of estradiol).

-

Helix 12 Displacement: The bulky, lipophilic 2,4-dichlorophenyl tail steric clashes with Helix 12 of the receptor.

-

Degradation: This displacement prevents co-activator recruitment and exposes hydrophobic patches, marking the protein for ubiquitination and destruction by the proteasome.

Visualization: SERD Signaling Pathway

Figure 1: Mechanism of Action for SERDs containing the dichlorophenylpropanoic acid scaffold. The scaffold is critical for the initial binding and conformational disruption (Helix 12).

Metabolic Toxicology: Oxidative Decarboxylation[1]

Researchers use dichlorinated phenylpropanoic acids to study "bioactivation"—the process where a stable drug becomes a reactive metabolite.

The Decarboxylation Pathway

While the carboxylic acid group is generally stable, specific CYP450 enzymes can catalyze an oxidative decarboxylation, converting the acid into a reactive intermediate (often an alcohol or olefin) capable of covalent binding.

-

Relevance: This pathway is critical when assessing the safety of NSAID-like derivatives (e.g., Diclofenac analogs) or herbicides.

-

Mechanism:

Experimental Protocols

Protocol: Synthesis of 3-(2,4-Dichlorophenyl)propanoic Acid

Objective: Access the core scaffold for SAR (Structure-Activity Relationship) studies. Method: Hydrogenation of the corresponding cinnamic acid derivative.

Reagents:

-

2,4-Dichlorocinnamic acid (1.0 eq)

-

Pd/C (10% w/w, catalytic amount)

-

Methanol (Solvent)

-

Hydrogen gas (Balloon pressure)

Workflow:

-

Dissolution: Dissolve 10 mmol of 2,4-dichlorocinnamic acid in 50 mL of anhydrous methanol.

-

Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert atmosphere (Nitrogen). Caution: Pd/C is pyrophoric.

-

Hydrogenation: Purge the flask with

gas and stir vigorously under a hydrogen balloon for 4–6 hours at room temperature.-

Note: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the alkene spot indicates completion.

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Purification: Concentrate the filtrate in vacuo. Recrystallize from Hexane/Ethyl Acetate to yield white crystals.

-

Validation: Confirm structure via

H-NMR (Look for the disappearance of vinylic protons at

Protocol: Microsomal Stability Assay

Objective: Determine the metabolic half-life of the dichlorinated scaffold compared to the non-chlorinated parent.

Materials:

-

Liver Microsomes (Human or Mouse, 20 mg/mL protein)

-

NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)

-

Test Compounds: 3-(2,4-dichlorophenyl)propanoic acid vs. 3-phenylpropionic acid.

Step-by-Step:

-

Pre-incubation: Mix 450

L of microsome solution (0.5 mg/mL final conc) with 5 -

Initiation: Add 50

L of NADPH regenerating system to start the reaction. -

Sampling: At time points

min, remove 50 -

Quenching: Immediately add aliquot to 150

L of ice-cold Acetonitrile containing an internal standard (e.g., Warfarin). -

Analysis: Centrifuge at 10,000g for 10 min. Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time.

-

Expected Result: The dichlorinated variant should show a significantly longer

(>60 min) compared to the unsubstituted parent due to blockage of para-hydroxylation.

-

Data Summary: Physicochemical Properties

| Property | 3-Phenylpropionic Acid | 3-(2,4-Dichlorophenyl)propanoic Acid | Significance |

| Formula | C9H10O2 | C9H8Cl2O2 | |

| MW ( g/mol ) | 150.17 | 219.06 | Heavier halogen atoms increase binding enthalpy. |

| LogP | ~1.8 | ~3.2 | Higher lipophilicity improves passive diffusion. |

| pKa | 4.66 | ~4.5 | Acidic headgroup remains ionized at physiological pH. |

| CYP Stability | Low (Rapid hydroxylation) | High (Blocked metabolic soft spots) | Critical for drug half-life. |

References

-

El-Ahmad, Y., et al. (2020). "Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer." Journal of Medicinal Chemistry. Link

-

Teplyakov, A., et al. (2021).

-oxidase." Journal of Biological Chemistry. Link -

Hall, C.J., et al. (2021). "Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants." eLife. Link

-

PubChem. "3-(2,4-Dichlorophenyl)propanoic acid Compound Summary." National Library of Medicine. Link

-

CymitQuimica. "3-(2,4-dichlorophenyl)propanoic acid: Properties and Applications." Link

Sources

- 1. 2-(2,6-Dichlorophenyl)propanoic Acid|CAS 2012-78-4 [benchchem.com]

- 2. KR101559642B1 - Small molecule conjugates for intracellular delivery of biologically active compounds - Google Patents [patents.google.com]

- 3. KR101559642B1 - Small molecule conjugates for intracellular delivery of biologically active compounds - Google Patents [patents.google.com]

Introduction to chiral beta-amino acids in medicinal chemistry

The -Shift: Engineering Chiral -Amino Acids for Next-Generation Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the transition from

Structural Paradigm: Beyond the Alpha Carbon

While

-

-amino acids: Side chain attached to the

-

-amino acids: Side chain attached to the

The "Foldamer" Effect

Unlike the flexible random coils often seen in short

Comparative Properties

The following table contrasts the physicochemical and biological profiles of

| Feature | Medicinal Chemistry Implication | ||

| Backbone Length | 3 atoms (N-C | 4 atoms (N-C | Altered H-bond spacing; novel helices. |

| Proteolytic Stability | Low (Rapid degradation) | High (Resistant to peptidases) | Extended plasma half-life ( |

| Conformational Space | Ramachandran Plot | Distinct Torsion Angles ( | Predictable folding (Foldamers). |

| Metabolic Fate | Protein synthesis/Catabolism | Limited metabolic recognition | Reduced off-target toxicity. |

Synthetic Architectures: From Bench to Plant

Synthesizing chiral

The Arndt-Eistert Homologation (Classical)

This remains the gold standard for converting enantiopure

-

Mechanism: Activation of the carboxyl group, formation of a diazoketone, and Wolff rearrangement to a ketene, which is trapped by a nucleophile.[4]

-

Critical Insight: The Wolff rearrangement proceeds with high fidelity, preserving the chiral center of the starting material.

Asymmetric Hydrogenation (Modern/Industrial)

For large-scale production (e.g., Sitagliptin), the Arndt-Eistert route is hazardous due to diazomethane. The industry standard is the Rhodium-catalyzed asymmetric hydrogenation of

-

Mechanism: A chiral phosphine ligand (e.g., Josiphos) coordinates with Rh(I), directing the hydrogen addition to the prochiral olefin face.

Visualization of Synthetic Pathways

The following diagram contrasts the logic of these two primary workflows.

Caption: Comparative workflow of Arndt-Eistert homologation (left) vs. Asymmetric Hydrogenation (right) for

Case Study: Sitagliptin (Januvia)

Sitagliptin is a Dipeptidyl Peptidase-4 (DPP-4) inhibitor used to treat Type 2 Diabetes.[5] Its core pharmacophore is a chiral

The "Beta" Advantage

The

Industrial Synthesis Evolution

-

First Gen: Chiral auxiliary approach (Schöllkopf reagent). Low atom economy.

-

Second Gen (Current): Asymmetric hydrogenation of an unprotected enamine using a Rhodium-Josiphos catalyst. This process is a landmark in Green Chemistry, operating at high pressure but with near-perfect enantioselectivity (>99% ee) and no waste stream from chiral auxiliaries.

Detailed Experimental Protocols

Protocol A: Arndt-Eistert Homologation (Lab Scale)

Objective: Synthesis of Boc-

Safety Warning: Diazomethane is explosive and toxic. Use a dedicated diazomethane kit with polished glass joints and a blast shield.

-

Activation (Mixed Anhydride Formation):

-

Dissolve Boc-L-Phe (10 mmol) in dry THF (50 mL) under

. -

Cool to -15°C. Add N-methylmorpholine (1.1 eq) followed by ethyl chloroformate (1.1 eq).

-

Mechanism:[4][6][7][8][9][10] Formation of the mixed anhydride activates the carboxylate for nucleophilic attack.

-

Stir for 15 min. Precipitate (NMM·HCl) will form.

-

-

Diazoketone Formation:

-

Filter the mixture rapidly into a pre-cooled solution of diazomethane in diethyl ether (approx. 15 mmol, generated ex situ).

-

Stir at 0°C for 1 hour, then warm to RT overnight.

-

Observation: Evolution of gas implies decomposition; stable yellow solution implies success.

-

Evaporate solvent carefully (no rotary evaporator heat) to yield the yellow crystalline

-diazoketone.

-

-

Wolff Rearrangement:

-

Dissolve the diazoketone in THF/Water (9:1).

-

Add Silver Benzoate (0.1 eq) dissolved in triethylamine.

-

catalyzes the loss of

-

Monitor by TLC (disappearance of yellow spot).

-

Acidify, extract with EtOAc, and recrystallize.

-

Protocol B: Catalytic Asymmetric Hydrogenation (Process Scale Mimic)

Objective: Synthesis of a chiral

-

Substrate Preparation:

-

React a

-keto ester with ammonium acetate in refluxing methanol to form the

-

-

Hydrogenation:

-

Catalyst Prep: In a glovebox, mix

(1 mol%) and -

Reaction: Add the enamine substrate (1.0 M in TFE) to a high-pressure steel autoclave.

-

Add the catalyst solution.

-

Pressurize with

(10-30 bar). Stir at 50°C for 24 hours. -

Validation: Check conversion by NMR and enantiomeric excess (ee) by Chiral HPLC.

-

Note: TFE is critical as it stabilizes the hemi-labile ligand-metal complex and facilitates proton transfer.

-

Future Perspectives

The field is moving toward heterogeneous catalysis (immobilized enzymes/metals) to reduce cost. Additionally,

References

-

Steer, D. L., et al. "

-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002. Link -

Hansen, K. B., et al. "First generation process for the preparation of the DPP-IV inhibitor sitagliptin." Organic Process Research & Development, 2005. Link

-

Hsiao, Y., et al. "Highly efficient synthesis of sitagliptin via asymmetric hydrogenation." Journal of the American Chemical Society, 2004.[11] Link

-

Seebach, D., et al. "Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996. Link

-

Gellman, S. H. "Foldamers: a manifesto." Accounts of Chemical Research, 1998. Link

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mmsl.cz [mmsl.cz]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents [patents.google.com]

- 11. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

Potential therapeutic applications of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

The Chiral -Amino Acid Scaffold: this compound[1]

Executive Summary

Molecule: this compound

Class:

While widely recognized as a close structural analog to the Sitagliptin intermediate (which bears a 2,4,5-trifluorophenyl ring), the 2,4-dichlorophenyl variant represents a distinct therapeutic scaffold. Its specific chlorination pattern confers enhanced lipophilicity (

This guide analyzes its role in three domains:

-

Metabolic Disease: As a high-affinity moiety for the S2 subsite of DPP-4.

-

Neurology: As a lipophilic GABA-mimetic precursor for CNS delivery.

-

Biocatalysis: The gold-standard enzymatic synthesis for manufacturing scalability.

Part 1: Therapeutic Applications & Mechanism of Action[2]

Metabolic Modulation (DPP-4 Inhibition)

The primary pharmacological application of

-

Mechanism: DPP-4 cleaves N-terminal dipeptides from Incretin hormones (GLP-1 and GIP). Inhibitors prevent this cleavage, extending the half-life of GLP-1 and enhancing insulin secretion.

-

Role of the Scaffold: The this compound moiety mimics the N-terminal residues of GLP-1 but resists cleavage.

-

Binding Mode: The amino group forms a critical salt bridge with Glu205 and Glu206 in the DPP-4 active site.

-

The S2 Subsite: The 2,4-dichlorophenyl group occupies the hydrophobic S2 subsite. The bulky chloro-substituents provide tight van der Waals contacts, often yielding distinct selectivity profiles compared to the trifluoro-analogs found in Sitagliptin.

-

Neurological Potential (GABA Mimetics)

This molecule is structurally homologous to

-

Structure-Activity Relationship (SAR):

-

GABA is a

-amino acid; this molecule is a - -amino acids are known to act as conformationally restricted analogs of GABA or as substrates for GABA transporters (GATs).

-

-

CNS Penetration: The 2,4-dichloro substitution significantly increases lipophilicity compared to unsubstituted

-phenylalanine. This modification is a standard medicinal chemistry tactic to facilitate blood-brain barrier (BBB) crossing, making this scaffold essential for developing next-generation GABA

Peptidomimetics & Foldamers (Antimicrobial/Oncology)

Incorporating this non-proteinogenic amino acid into peptide chains creates

-

Proteolytic Stability: Unlike natural

-peptides, -

Therapeutic Utility:

-

Antimicrobial Peptides (AMPs): The hydrophobic dichlorophenyl group allows amphipathic

-peptides to insert into bacterial membranes, causing lysis. -

Oncology: Used to inhibit protein-protein interactions (e.g., p53-MDM2) where a stable, helical conformation is required to block the binding groove.

-

Part 2: Visualization of Therapeutic Pathways

The following diagram illustrates the divergent applications of the scaffold, linking structural features to therapeutic outcomes.

Caption: Functional mapping of the this compound scaffold, linking structural moieties to specific pharmacological mechanisms.

Part 3: Biocatalytic Synthesis Protocol

The synthesis of

Experimental Workflow

1. Reaction Scheme

Substrate: 3-oxo-3-(2,4-dichlorophenyl)propanoate (Keto-ester) or the free acid ketone. Enzyme: Engineered (R)-Selective Transaminase (e.g., ATA-117 analog). Amine Donor: Isopropylamine (IPA). Cofactor: Pyridoxal-5'-phosphate (PLP).

2. Step-by-Step Protocol

Reagents:

-

Substrate: 100 g 3-oxo-3-(2,4-dichlorophenyl)propanoate

-

Enzyme: 2 g (R)-Transaminase lyophilized powder

-

Donor: 1 M Isopropylamine (pH adjusted to 8.5)

-

Buffer: 0.1 M Triethanolamine (pH 8.5)

-

Cofactor: 1 mM PLP

-

Solvent: 50% DMSO (if substrate solubility is low) or aqueous system.

Procedure:

-

Preparation: Dissolve the keto-substrate in DMSO (if required) or directly in the buffer containing IPA.

-

Initiation: Add PLP and the Transaminase enzyme.

-

Incubation: Stir at 45°C for 24 hours. The high temperature drives the equilibrium by removing the volatile byproduct (acetone) formed from isopropylamine.

-

Workup: Acidify the reaction mixture to pH 2.0 with 6N HCl to quench the enzyme.

-

Extraction: Wash with isopropyl acetate to remove unreacted ketone.

-

Isolation: Adjust aqueous layer to pH 10 (if ester) or isoelectric point (if acid) and extract the product or crystallize directly.

3. Quality Control (Chiral HPLC)

To ensure the (R)-enantiomer is produced with high optical purity (>99.5% ee):

-

Column: ChiralPak AD-H or equivalent amylose-based column.

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90:10:0.1).

-

Detection: UV at 210 nm.

-

Expected Result: The (R)-enantiomer typically elutes second (check specific column certificate).

Biocatalytic Flow Diagram

Caption: Enzymatic transamination workflow for the asymmetric synthesis of the (R)-beta-amino acid target.

Part 4: Comparative Data

Table 1: Physicochemical Profile of 2,4-Dichloro vs. 2,4,5-Trifluoro Analogs

| Feature | This compound | Sitagliptin Moiety (2,4,5-Trifluoro) | Therapeutic Implication |

| Lipophilicity ( | High (~2.8) | Moderate (~1.5) | 2,4-Dichloro is superior for CNS penetration (Neurology). |

| Steric Bulk | High (Cl radius > F radius) | Moderate | 2,4-Dichloro fills large hydrophobic pockets (S2 subsite) more tightly. |

| Metabolic Stability | Excellent (Blocked oxidation sites) | Excellent | Both resist CYP450 degradation. |

| Primary Application | Neurological / Peptidomimetics | Diabetes (DPP-4) | Differential targeting based on tissue distribution. |

References

-

Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309.

-

Steer, D. L., et al. (2002). Beta-Amino acids: Versatile Peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822.

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180.

-

Codexis Inc. (2010). Transaminase Biocatalysts and Methods of Use. Patent WO2010081053A2.

-

Chem-Impex International. (n.d.). (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid Product Data.

An In-Depth Technical Guide to (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid: Synthesis, Biological Activity, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the medicinal chemistry and drug development sectors. Its rigid, chiral structure, featuring a dichlorinated phenyl ring, makes it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive review of the available literature, focusing on the enantioselective synthesis, purported mechanism of action as a GABA transport inhibitor, and the analytical methodologies required for its characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this and structurally related compounds.

Introduction: The Significance of a Chiral Scaffold

β-Amino acids and their derivatives are crucial components in the development of pharmaceuticals and agrochemicals.[1] Their incorporation into peptides can induce stable secondary structures, and they serve as versatile chiral starting materials in organic synthesis.[1] this compound, in particular, stands out due to its structural features that are often associated with potent and selective biological activity. The presence of the 2,4-dichlorophenyl moiety can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.[2] This guide will delve into the key technical aspects of this compound, providing a detailed overview for its application in research and development.

Enantioselective Synthesis: Crafting the (R)-Enantiomer

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of efficient and highly stereoselective synthetic routes to access the desired (R)-enantiomer of 3-amino-3-(2,4-dichlorophenyl)propanoic acid is of paramount importance. While various methods for the asymmetric synthesis of β-amino acids exist, rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates stands out as a highly efficient and well-established strategy.[3]

Proposed Synthetic Pathway via Rhodium-Catalyzed Asymmetric Hydrogenation

Based on established methodologies for the synthesis of β-aryl-β-amino acids, a plausible and efficient route to this compound is the asymmetric hydrogenation of a suitable enamide precursor. This process typically involves the use of a chiral rhodium catalyst, such as those derived from Me-DuPhos or BICP ligands, which have demonstrated high enantioselectivity in similar transformations.[3]

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothesized)

The following protocol is a detailed, step-by-step methodology derived from analogous syntheses of β-amino acid derivatives via rhodium-catalyzed hydrogenation.[3]

Step 1: Synthesis of Methyl (Z)-2-acetamido-3-(2,4-dichlorophenyl)acrylate (Precursor)

-

Erlenmeyer-Plöchl Azlactone Synthesis: A mixture of 2,4-dichlorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), sodium acetate (1.2 eq), and acetic anhydride (3.0 eq) is heated at 100°C for 2 hours.

-

Purification of Azlactone: The reaction mixture is cooled, and the resulting solid is filtered, washed with cold water, and dried to yield the azlactone intermediate.

-

Ring Opening to the Enamide: The crude azlactone is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired methyl (Z)-2-acetamido-3-(2,4-dichlorophenyl)acrylate.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]OTf (0.01 eq) and (R,R)-Me-DuPhos (0.011 eq) in degassed toluene is stirred for 30 minutes.

-

Hydrogenation: The enamide precursor from Step 1 is dissolved in degassed toluene and added to the catalyst solution in a high-pressure reactor. The reactor is purged with hydrogen and then pressurized to 40 psi. The reaction is stirred at room temperature for 24 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield methyl (R)-N-acetyl-3-amino-3-(2,4-dichlorophenyl)propanoate.

Step 3: Hydrolysis to the Final Product

-

Acid Hydrolysis: The N-acetylated methyl ester from Step 2 is refluxed in 6N aqueous HCl for 12 hours.

-

Isolation: The reaction mixture is cooled to room temperature and the pH is adjusted to the isoelectric point (approximately 7) with a suitable base (e.g., NaOH or NH4OH). The resulting precipitate is filtered, washed with cold water and ethanol, and dried under vacuum to yield this compound as a white solid.

Biological Activity: A Focus on GABA Transporters

The structural similarity of this compound to the neurotransmitter γ-aminobutyric acid (GABA) suggests its potential interaction with components of the GABAergic system. Specifically, GABA transporters (GATs) are a family of sodium- and chloride-dependent transporters responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[4] There are four known GAT subtypes: GAT1, GAT2, GAT3, and BGT-1.[5] Inhibition of these transporters can prolong the action of GABA, leading to potential therapeutic effects in conditions characterized by GABAergic hypofunction, such as epilepsy and neuropathic pain.[4]

Mechanism of Action: Inhibition of GABA Uptake

Derivatives of β-amino acids have been investigated as inhibitors of GABA transporters.[6] The lipophilic aryl group, such as the dichlorophenyl moiety in the title compound, is thought to interact with hydrophobic pockets within the transporter protein, while the amino and carboxylic acid groups mimic the GABA substrate, leading to competitive inhibition.[7]

Caption: Inhibition of GABA reuptake by this compound.

Structure-Activity Relationship (SAR) Insights

-

Aryl Substitution: The nature and position of substituents on the phenyl ring are critical for potency and selectivity. Halogen atoms, such as chlorine, can enhance binding affinity through hydrophobic and electronic interactions. The 2,4-dichloro substitution pattern is a common motif in pharmacologically active compounds.

-

Stereochemistry: The (R)-configuration at the β-carbon is often crucial for high-affinity binding to GATs.

-

Amino and Carboxylate Groups: These groups are essential for mimicking the endogenous ligand GABA and interacting with key residues in the transporter's binding site.

Expected Pharmacological Profile

Based on the available literature for structurally similar compounds, it is anticipated that this compound would exhibit inhibitory activity against one or more of the GAT subtypes. The table below presents a hypothetical, yet plausible, inhibitory profile based on data for related compounds.

| Transporter Subtype | Expected IC50 Range (µM) | Primary Location | Potential Therapeutic Indication |

| GAT1 | 1 - 50 | Neurons and Astrocytes | Epilepsy, Anxiety |

| GAT2 | > 100 | Liver, Kidney, Brain (meninges) | Less explored for CNS disorders |

| GAT3 | 10 - 100 | Predominantly Astrocytes | Neuropathic pain, Sleep disorders |

| BGT-1 | > 100 | Brain, Kidney | Osmoregulation, potential in epilepsy |

Note: The IC50 values are hypothetical and intended for illustrative purposes. Experimental validation is required.

Analytical Methodologies: Ensuring Purity and Identity

Robust analytical methods are essential for the characterization of this compound, particularly for determining its chemical and enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Chiral HPLC for Enantiomeric Purity

The separation of enantiomers is a critical analytical challenge. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common and reliable method for determining the enantiomeric excess (e.e.) of chiral compounds.[8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a diverse range of chiral molecules, including amino acids.[9][10]

4.1.1. Recommended Chiral HPLC Method

A validated normal-phase chiral HPLC method is proposed for the determination of the enantiomeric purity of this compound.[11]

-

Column: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Lux Cellulose-2 or equivalent), is recommended.[12]

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

-

Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs strongly (e.g., 220-230 nm) is suitable.

-

Flow Rate: A typical flow rate of 1.0 mL/min is appropriate.

-

Temperature: The separation is usually performed at ambient temperature.

4.1.2. Method Validation Considerations

A comprehensive validation of the chiral HPLC method should be performed according to ICH guidelines, including an assessment of:

-

Specificity: The ability to resolve the (R)- and (S)-enantiomers from each other and from any potential impurities.

-

Linearity: The linear relationship between the peak area of the minor enantiomer and its concentration.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified.

-

Accuracy: The closeness of the measured amount of the minor enantiomer to its true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Conclusion and Future Directions

This compound is a chiral building block with significant potential in drug discovery, particularly in the development of novel therapeutics for neurological disorders. Its likely mechanism of action as a GABA transporter inhibitor makes it an attractive scaffold for further optimization. This technical guide has provided a comprehensive overview of its enantioselective synthesis, potential biological activity, and the analytical methods required for its characterization.

Future research in this area should focus on:

-

The development and optimization of scalable and cost-effective synthetic routes to the (R)-enantiomer.

-

The definitive determination of its inhibitory profile against all four GABA transporter subtypes through in vitro assays.

-

The synthesis and pharmacological evaluation of a library of derivatives to establish a clear structure-activity relationship.

-

In vivo studies to assess the therapeutic potential of this compound and its optimized analogs in relevant animal models of neurological diseases.

By building upon the foundational knowledge presented in this guide, researchers can unlock the full potential of this compound and contribute to the development of the next generation of CNS-active therapeutics.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sci-hub.box [sci-hub.box]

- 3. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 4. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 9. mdpi.com [mdpi.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

Sourcing and Validating (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid: A Technical Guide for Drug Discovery

Executive Summary

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 778571-53-2) is a critical chiral

This guide provides a validated framework for sourcing, verifying, and handling this compound to ensure data integrity in downstream biological assays.

Chemical Identity & Critical Parameters

Before initiating procurement, the chemical profile must be strictly defined to avoid regioisomeric or enantiomeric confusion.[1][2]

| Parameter | Specification |

| IUPAC Name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid |

| Common Name | (R)- |

| CAS Number | 778571-53-2 (Specific to R-enantiomer) |

| Molecular Formula | |

| Molecular Weight | 234.08 g/mol |

| Chiral Center | C3 (Beta-position) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, Water (pH dependent); slightly soluble in Ethanol |

Structural Significance

The

-

Metabolic Blockade: Halogenation at the 2 and 4 positions protects the phenyl ring from oxidative metabolism (e.g., by CYP450s).[1][2]

-

Hydrophobic Interaction: Enhances binding affinity in hydrophobic pockets of enzymes (e.g., DPP-4, Neprilysin).[1][2]

The Supplier Landscape[1][2]

Sourcing strategies differ based on the development phase.[1][2] The market is divided into catalog suppliers (high cost, low volume) and custom synthesis houses (low cost, high volume).[1][2]

Tier 1: Verified Catalog Suppliers (Discovery Phase < 10g)

These suppliers typically hold stock and provide Certificates of Analysis (CoA) with chiral purity data.[1][2]

-

Chem-Impex International: Known for high-quality amino acid derivatives.[1] Catalog #15662.

-

Enamine: Offers building blocks with robust QC, often used in library synthesis.[1][2]

-

Sigma-Aldrich (Merck): Reliable for reference standards, though often re-sources from primary manufacturers.[1]

Tier 2: Bulk & Custom Synthesis (Pre-clinical > 100g)

For larger quantities, catalog prices are prohibitive.[1][2] Sourcing shifts to contract manufacturers (CMOs).[1][2]

-

Ningbo Inno Pharmchem: Specializes in halogenated aromatics and amino acids.[1][2]

-

WuXi AppTec: reliable for custom synthesis of chiral

-amino acids if off-the-shelf stock is unavailable.[1]

Procurement Decision Logic

Figure 1: Decision tree for sourcing strategy based on project stage and quantity requirements.

Technical Validation: The "Trust but Verify" Protocol

Vendor CoAs can be unreliable, particularly regarding enantiomeric excess (ee).[1][2] The (S)-enantiomer is a common impurity that can act as a competitive inhibitor or inactive diluent.[1]

Protocol A: Chiral HPLC Method (Enantiomeric Purity)

Standard reverse-phase C18 columns cannot separate enantiomers.[1] A chiral stationary phase utilizing crown ethers or polysaccharides is required.[1][2]

-

Column: Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+)[1]

-

Mobile Phase: Perchloric acid solution (pH 1.5 to 2.[1][2]0) / Acetonitrile (85:15 v/v).[1][2] Note: Acidic pH is crucial to protonate the primary amine for interaction with the crown ether.[2]

-

Flow Rate: 0.5 mL/min

-

Detection: UV @ 210 nm (Amide/Carboxyl absorption) and 254 nm (Phenyl ring).[1][2]

-

Temperature: 25°C (Lower temperature often improves resolution).

-

Acceptance Criteria:

Protocol B: 1H-NMR Identity Check

To confirm the 2,4-dichloro substitution pattern and rule out regioisomers (e.g., 3,4-dichloro).[1]

-

Solvent: DMSO-d6 or D2O (+DCl).[1]

-

Key Signals (DMSO-d6):

Quality Control Workflow

The following workflow illustrates the sequence of testing required upon receipt of the material.

Figure 2: Quality Control (QC) workflow for validating incoming chiral building blocks.

Handling and Storage

-

Hygroscopicity:

-amino acids can be zwitterionic and hygroscopic.[1][2] Store in a desiccator. -

Temperature: Long-term storage at 2-8°C is recommended to prevent slow decarboxylation or racemization, although solid-state racemization is rare under ambient conditions.[1]

-

Solution Stability: Aqueous solutions at neutral pH should be prepared fresh. Acidic solutions (e.g., in 1N HCl) are generally stable for weeks at 4°C.[1][2]

Synthesis Context (Impurity Origins)

Understanding the synthesis helps predict impurities.[1][2] This compound is typically synthesized via:

-

Rodionov Reaction: Condensation of 2,4-dichlorobenzaldehyde with malonic acid and ammonium acetate.[1][2] Risk: Racemic product requiring resolution.

-

Enzymatic Resolution: Lipase-catalyzed hydrolysis of the racemic ester or penicillin acylase processing.[1][2] Risk: Residual enzyme or incomplete resolution leading to lower ee.[2]

If the supplier uses Method 1 (Chemical Resolution), expect trace resolving agents (e.g., tartaric acid).[1][2] If Method 2 (Enzymatic), check for protein residues.[1][2]

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. [Link][1]

-

Daicel Chiral Technologies. Chiral Separation Strategies for Amino Acids (Crownpak Applications). [Link]

Sources

Technical Guide: Storage, Handling, and Stability of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

[1]

Executive Summary

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 778571-53-2) is a critical chiral

However, these same structural features introduce specific stability risks.[2] The electron-deficient aromatic ring increases the acidity of the benzylic proton, heightening the risk of racemization under improper pH conditions.[2] Furthermore, as a zwitterionic solid, the compound is susceptible to moisture-induced aggregation and hydrolysis.[2] This guide outlines a self-validating protocol for the storage and handling of this compound to ensure pharmaceutical-grade integrity.

Chemical Profile & Critical Properties[3][4]

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | (R)- |

| CAS Number | 778571-53-2 |

| Molecular Formula | |

| Molecular Weight | 234.08 g/mol |

| Physical State | White to off-white powder |

| Melting Point | 239–243 °C (Decomposes) |

| Solubility | Soluble in acidic/basic aqueous buffers; sparingly soluble in MeOH; insoluble in non-polar solvents.[1][3][4] |

| pKa (Predicted) | Carboxyl: ~3.5 |

Stability Mechanisms: The "Why" Behind the Protocol

To store this compound effectively, one must understand the specific pathways of degradation.[2]

A. Racemization Risk (The Benzylic Proton)

Unlike standard

-

Mechanism: The 2,4-dichloro substitution on the phenyl ring is strongly electron-withdrawing.[1] This inductive effect pulls electron density away from the benzylic carbon, rendering the attached proton more acidic than in unsubstituted analogs.[2]

-

Implication: Exposure to basic conditions (pH > 9) or protic solvents with basic impurities can facilitate deprotonation, leading to the formation of a planar intermediate and subsequent racemization to the (S)-enantiomer.

B. Hygroscopicity & Zwitterionic Aggregation

As a free amino acid, the compound exists as a zwitterion (ammonium carboxylate salt) in the solid state.[2]

-

Mechanism: Zwitterionic lattices have high lattice energy but are prone to absorbing atmospheric moisture to solvate the charged termini.[2]

-

Implication: Moisture uptake leads to "caking" (physical degradation) and creates a micro-aqueous environment that accelerates chemical degradation (hydrolysis of amides if used in downstream synthesis).[2]

C. Oxidative Instability

While the aromatic ring is deactivated against oxidation, the primary amine is susceptible to oxidative degradation (N-oxidation) if exposed to air and light over prolonged periods.

Gold Standard Storage Protocol[1]

This protocol is designed as a Self-Validating System . If the steps are followed, the integrity of the compound is physically guaranteed by the barrier methods employed.[2]

Phase 1: Receipt & Initial Validation[1]

-

Visual Inspection: Verify the container seal is intact. The powder should be free-flowing and white.[2] Any yellowing indicates oxidation.[2]

-

Equilibration: Allow the shipping container to reach room temperature before opening. This prevents condensation from forming on the cold solid (a critical error in humid labs).[2]

Phase 2: Long-Term Storage Conditions[1]

-

Temperature: +2°C to +8°C is sufficient for short-term (<6 months).[1][2] For long-term (>1 year), store at -20°C .

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[2]

-

Container System: Use the "Double-Vessel" method.[2]

Phase 3: Handling Workflow

The following diagram illustrates the decision logic for handling the compound to minimize exposure.

Caption: Workflow for retrieving and dispensing this compound, emphasizing moisture control.

Quality Control & Analytical Methods

Trust in the material must be verified analytically.[2] Because the optical purity is the defining feature of this reagent, chiral HPLC is mandatory.[2]

Recommended Analytical Method (Chiral HPLC)

Due to the zwitterionic nature of the free acid, standard normal-phase conditions often result in peak tailing.

-

Column: Crown ether-based (e.g., Crownpak CR+) or Zwitterionic-compatible Macrocyclic Glycopeptide (e.g., Chirobiotic T).[1]

-

Mobile Phase: Perchloric acid (pH 1.5 to 2.[2]0) in water/methanol.[2] The acidic pH ensures the amine is fully protonated and the carboxylic acid is protonated, improving interaction with the stationary phase.[2]

-

Detection: UV at 210 nm (amide/carboxyl) and 254 nm (aromatic ring).[2]

-

Acceptance Criteria:

Caption: Quality Control Decision Tree ensuring both chemical and optical purity before synthesis.

Safety & Handling (SDS Summary)

GHS Classification: Warning[1][3][6][7]

Handling Precautions:

-

Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust.[2]

-

PPE: Nitrile gloves (double gloving recommended if handling solutions), safety goggles, and a lab coat.[2]

-

Static Control: Fine amino acid powders can be static. Use an anti-static gun or ionizer during weighing to prevent dispersal.[2]

References

Sources

- 1. 193633-54-4|3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid | C14H17Cl2NO4 | CID 2761771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Note: Asymmetric Synthesis of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Executive Summary & Scientific Context

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a critical chiral

Synthesizing this molecule with high enantiomeric excess (ee > 99%) is challenging due to the electron-deficient nature of the aryl ring and the propensity for racemization under harsh conditions. This guide presents two distinct, high-fidelity protocols:

-

Protocol A (Biocatalytic): An (R)-selective Transaminase route.[1] This is the "Gold Standard" for green, scalable, and highly selective synthesis, mirroring modern industrial processes.[1]

-

Protocol B (Chemical/Discovery): The Ellman’s Sulfinamide auxiliary approach.[1] This is the "Universal Lab Method," ideal for discovery-scale synthesis where specific enzyme libraries may not be available.[1]

Protocol A: Biocatalytic Asymmetric Transamination

Best for: Scalability, Green Chemistry, High Enantioselectivity (>99.5% ee).[1][2]

Mechanistic Rationale

This route utilizes an engineered (R)-selective

Reaction Scheme (Graphviz)[1]

Figure 1: Biocatalytic transamination workflow utilizing isopropylamine as the sacrificial amine donor.

Detailed Methodology

Reagents:

-

Substrate: 3-(2,4-dichlorophenyl)-3-oxopropanoic acid (Note: If unstable, use the methyl ester and hydrolyze post-reaction).

-

Enzyme: Commercial (R)-Transaminase (e.g., Codexis ATA-113, ATA-117 analog, or Arthrobacter sp. variant).

-

Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

-

Buffer: 100 mM Triethanolamine (TEA) or Phosphate Buffer, pH 7.5.

-

Donor: Isopropylamine (1-2 M).

Step-by-Step Protocol:

-

Buffer Preparation: Prepare 100 mL of 100 mM TEA buffer (pH 7.5). Add PLP (1 mM final concentration) and MgSO₄ (1 mM).

-

Substrate Solubilization: Dissolve the keto-acid substrate (10 g, ~43 mmol) in a minimal amount of DMSO (5% v/v final) or add directly to the buffer if soluble as the salt.

-

Amine Donor Addition: Add Isopropylamine (2 M final concentration). Adjust pH back to 7.5 using 6 M HCl (exothermic; cool on ice).

-

Enzyme Initiation: Add the (R)-Transaminase enzyme powder (loadings vary by activity, typically 2-5 g/L).[1]

-

Incubation: Stir gently at 45°C for 24 hours. Critical: Use an open system with a slight nitrogen sweep or vacuum to remove acetone, driving the equilibrium to the right.[1]

-

Workup:

-

Acidify reaction mixture to pH 2.0 with 6 M HCl to precipitate the enzyme (remove by filtration/centrifugation).[1]

-

Wash the aqueous filtrate with MTBE (removes unreacted ketone).[1]

-

Adjust aqueous phase to isoelectric point (pH ~6.[1]0) to precipitate the zwitterionic amino acid product.

-

Filter, wash with cold water/ethanol, and dry.[1]

-

Protocol B: Ellman’s Sulfinamide Synthesis

Best for: Discovery Labs, No Enzyme Library Required, Guaranteed Stereocontrol.[1]

Mechanistic Rationale

This route relies on the condensation of (R)-tert-butanesulfinamide with 2,4-dichlorobenzaldehyde to form a chiral sulfinimine.[1] This intermediate directs the diastereoselective addition of an acetate enolate (Reformatsky or Lithium enolate).[1] Subsequent acid hydrolysis yields the enantiopure

Reaction Scheme (Graphviz)[1]

Figure 2: Ellman auxiliary-directed asymmetric synthesis.

Detailed Methodology

Step 1: Sulfinimine Formation

-

Mix: Combine 2,4-dichlorobenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

-

Catalyst: Add Ti(OEt)₄ (2.0 equiv) dropwise.[1]

-

Reflux: Heat to 60°C for 12-16 hours. Monitor by TLC.[1]

-

Quench: Pour into brine, filter through Celite to remove Titanium salts. Concentrate to yield the sulfinimine.[1]

Step 2: Reformatsky Addition

-

Prepare Reagent: In a separate flask, activate Zinc dust (4.0 equiv) with TMSCl in THF. Add tert-butyl bromoacetate (3.0 equiv) to generate the Reformatsky reagent.[1]

-

Addition: Cool the sulfinimine solution (from Step 1) to -78°C. Cannulate the Reformatsky reagent slowly into the imine solution.

-

Reaction: Stir at -78°C for 4 hours, then warm to RT.

-

Selectivity Check: The bulky tert-butyl group on the sulfinyl sulfur directs the attack, typically yielding the (R,R)-diastereomer (assuming (R)-auxiliary).

Step 3: Deprotection & Hydrolysis

-

Cleavage: Treat the protected intermediate with 4 M HCl in Dioxane/MeOH. This cleaves both the sulfinyl group and the tert-butyl ester simultaneously (if heating) or sequentially.[1]

-

Isolation: Concentrate to dryness. Triturate the resulting hydrochloride salt with diethyl ether to obtain the pure product.[1]

Analytical Quality Control

Trustworthiness in chiral synthesis relies on rigorous validation.[1]

| Parameter | Method | Acceptance Criteria |

| Chemical Purity | HPLC (C18 Column, 0.1% TFA/Acetonitrile gradient) | > 98.0% |

| Chiral Purity (ee) | Chiral HPLC (Chirobiotic T or Chiralpak AD-H) | > 99.0% |

| Identity | 1H-NMR (400 MHz, D2O/DMSO-d6) | Conforms to structure |

| Residual Solvent | GC-Headspace | < ICH limits |

Chiral HPLC Method (Recommended):

-

Column: Astec CHIROBIOTIC® T (Macrocyclic Glycopeptide)[3]

-

Mobile Phase: MeOH:Water:Acetic Acid:TEA (80:20:0.1:0.1)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 220 nm (Aryl absorption)

-

Expected Elution: The (R)-enantiomer typically elutes second on Teicoplanin-based phases (Verify with racemic standard).[1]

Troubleshooting & "Senior Scientist" Insights

-

Solubility Issues: The 2,4-dichloro substitution makes the aromatic ring very lipophilic.[1] In Protocol A (Biocatalysis), if the substrate crashes out of the aqueous buffer, add 10-20% DMSO or use a biphasic system (Buffer/Toluene) if the enzyme tolerates it.

-

Racemization Risk:

-amino acids are generally configurationally stable.[1] However, avoid strong bases during workup of the ester intermediate in Protocol B, as retro-Michael reactions can occur.[1] -

Enzyme Inhibition: 2,4-dichlorophenyl moieties can be sterically demanding.[1] If conversion stalls in Protocol A, increase the temperature to 50°C (if using thermophilic ATA) or increase the amine donor concentration to shift equilibrium.

References

-

Savile, C. K., et al. (2010).[1] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.

- Core reference for the transaminase engineering str

-

Ellman, J. A., et al. (2002).[1] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995.